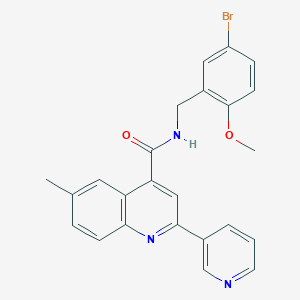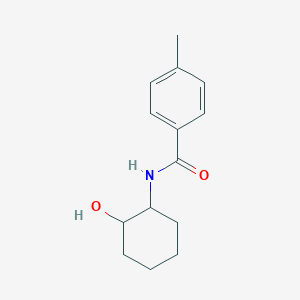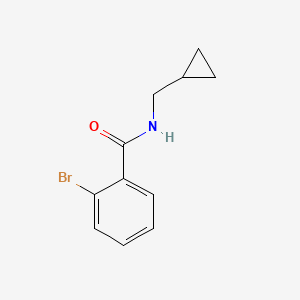![molecular formula C19H24N4O2S B7543919 N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea, also known as TAK-659, is a novel selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancer.
Mécanisme D'action
The BCL-2 family of proteins plays a critical role in regulating apoptosis in cells. Overexpression of these proteins is a common mechanism of resistance to chemotherapy and radiation therapy in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea selectively inhibits the BCL-2 family of proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has demonstrated efficacy in reducing tumor growth in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea in lab experiments include its selectivity for the BCL-2 family of proteins, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, one limitation of using N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea in lab experiments is the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For research on N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea include clinical trials to evaluate its safety and efficacy in humans, as well as studies to determine its potential for combination therapy with other anti-cancer agents. In addition, further studies are needed to elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea and its potential for use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea involves the reaction of 2-(1,4-thiazinan-4-yl)-4-pyridinecarboxaldehyde with N-(2-methoxy-5-methylphenyl)-N'-methylurea in the presence of a base. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has been shown to induce apoptosis (programmed cell death) in cancer cells by selectively inhibiting the BCL-2 family of proteins. This mechanism of action makes N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea a promising candidate for combination therapy with other anti-cancer agents.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-3-4-17(25-2)16(11-14)22-19(24)21-13-15-5-6-20-18(12-15)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYBAZLUUIVDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=NC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)

![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)
![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
